Benzyl ethyl methylphosphonate
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Overview
Description
Benzyl ethyl methylphosphonate is an organophosphorus compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to carbon and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl ethyl methylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, the reaction of trimethylphosphite with benzyl bromide under mild conditions can yield benzyl methylphosphonate .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis to accelerate the reaction. This method involves the use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation with water or methanol . This approach is favored due to its high yields and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Benzyl ethyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom is attacked by nucleophiles.
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of catalysts like palladium or copper.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed:
Oxidation: Phosphonic acids.
Substitution: Various substituted phosphonates.
Hydrolysis: Phosphonic acids and alcohols.
Scientific Research Applications
Benzyl ethyl methylphosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl ethyl methylphosphonate involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which is crucial for its role as a chelating agent. Additionally, its ability to mimic phosphate groups allows it to interfere with enzymatic processes that involve phosphorylation .
Comparison with Similar Compounds
- Dimethyl methylphosphonate
- Diethyl methylphosphonate
- Benzyl methylphosphonate
Comparison: Benzyl ethyl methylphosphonate is unique due to the presence of both benzyl and ethyl groups attached to the phosphorus atom. This structural feature imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity compared to other phosphonates . The presence of the benzyl group also enhances its potential as a bioisostere in medicinal chemistry .
Properties
CAS No. |
62614-27-1 |
---|---|
Molecular Formula |
C10H15O3P |
Molecular Weight |
214.20 g/mol |
IUPAC Name |
[ethoxy(methyl)phosphoryl]oxymethylbenzene |
InChI |
InChI=1S/C10H15O3P/c1-3-12-14(2,11)13-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
GGSFLIRMBNPYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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